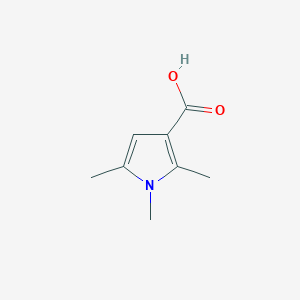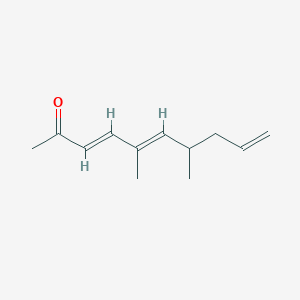
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one, also known as DMNT, is a naturally occurring compound found in certain plants, such as tomato and corn. It belongs to the family of terpenoids, which are organic compounds that are often used in pharmaceuticals, perfumes, and flavorings. DMNT has gained attention in recent years due to its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Mecanismo De Acción
The precise mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is not fully understood, but it is thought to act through multiple pathways. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer growth, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to activate the Nrf2 pathway, which is involved in cellular stress response and antioxidant activity.
Efectos Bioquímicos Y Fisiológicos
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in immune cells. In animal studies, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to reduce inflammation and cancer growth, as well as improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one as a research tool is its natural occurrence in certain plants, which allows for easy extraction and purification. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to have low toxicity and few side effects, making it a potentially safe therapeutic agent. However, one limitation of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one is its relatively low potency compared to other anti-inflammatory and anti-cancer agents. Additionally, more research is needed to fully understand the mechanism of action and potential therapeutic applications of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one.
Direcciones Futuras
There are several potential future directions for research on (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one. One area of interest is the development of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one-based therapeutics for the treatment of inflammatory and autoimmune diseases, as well as cancer. Additionally, more research is needed to fully understand the mechanism of action of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one and its potential interactions with other drugs. Finally, studies investigating the effects of (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one on cognitive function and neurodegenerative diseases may also be of interest.
Métodos De Síntesis
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one can be synthesized through various methods, including extraction from natural sources or chemical synthesis. One common method of synthesis involves the use of a Wittig reaction, in which an aldehyde is reacted with a phosphonium ylide to form an alkene. This method has been used successfully to produce (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one in high yields and purity.
Aplicaciones Científicas De Investigación
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been the subject of numerous scientific studies, particularly in the fields of cancer research and immunology. Studies have shown that (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has anti-inflammatory properties, which may be useful in treating conditions such as arthritis and asthma. (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has also been shown to have anti-cancer effects, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, (3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one has been shown to modulate the immune response, potentially making it useful in treating autoimmune diseases.
Propiedades
Número CAS |
111317-19-2 |
|---|---|
Nombre del producto |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
Fórmula molecular |
C12H18O |
Peso molecular |
178.27 g/mol |
Nombre IUPAC |
(3E,5E)-5,7-dimethyldeca-3,5,9-trien-2-one |
InChI |
InChI=1S/C12H18O/c1-5-6-10(2)9-11(3)7-8-12(4)13/h5,7-10H,1,6H2,2-4H3/b8-7+,11-9+ |
Clave InChI |
IXZWQDWXMZBAEO-MFDVASPDSA-N |
SMILES isomérico |
CC(CC=C)/C=C(\C)/C=C/C(=O)C |
SMILES |
CC(CC=C)C=C(C)C=CC(=O)C |
SMILES canónico |
CC(CC=C)C=C(C)C=CC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



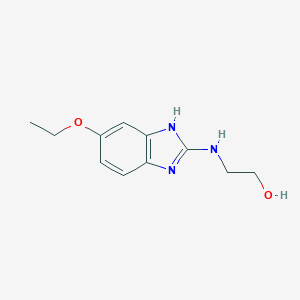
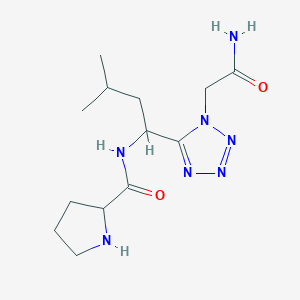
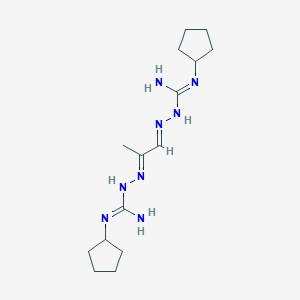
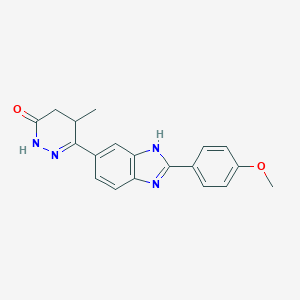
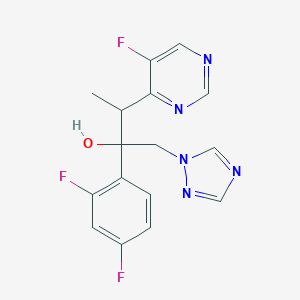


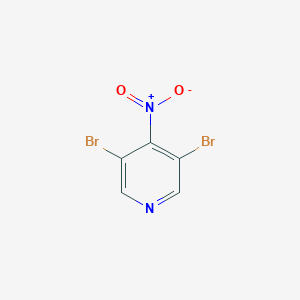
![(2S,8S,15R,22S,25S,26R)-8,15-Dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),18,21(29)-pentaene-7,10,17,24-tetrone](/img/structure/B44453.png)




